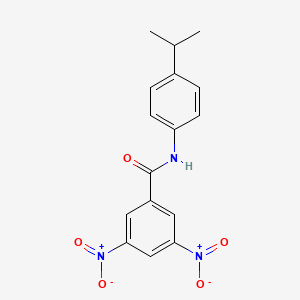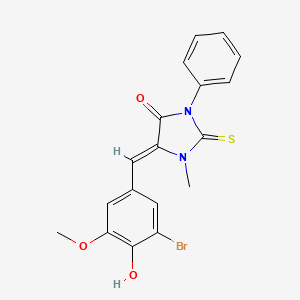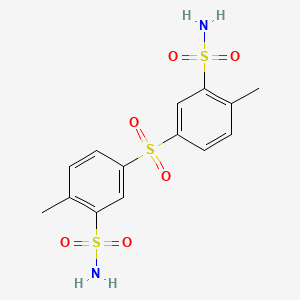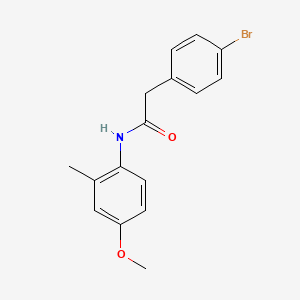
N-(4-isopropylphenyl)-3,5-dinitrobenzamide
Vue d'ensemble
Description
- N-(4-isopropylphenyl)-3,5-dinitrobenzamide is a chemical compound with potential applications in various fields. Its structure and properties make it an interesting subject for scientific research.
Synthesis Analysis
- The synthesis of compounds related to N-(4-isopropylphenyl)-3,5-dinitrobenzamide involves complex chemical processes. For example, the synthesis of some adducts of 3,5-dinitrobenzamide has been reported, showcasing the intricate methods required for such compounds (Prakashareddy & Pedireddi, 2004).
Molecular Structure Analysis
- The molecular structure of compounds like N-(4-isopropylphenyl)-3,5-dinitrobenzamide is often analyzed using techniques like X-ray diffraction. This helps in understanding the arrangement of atoms and the geometry of the molecule. For instance, adducts of 3,5-dinitrobenzamide have been characterized using single crystal X-ray diffraction methods (Prakashareddy & Pedireddi, 2004).
Chemical Reactions and Properties
- Chemical reactions involving N-(4-isopropylphenyl)-3,5-dinitrobenzamide are complex and can vary depending on the conditions and reactants involved. For example, the study of 3,5-dinitrobenzamide adducts shows different reactions based on the solvents and substrates used (Prakashareddy & Pedireddi, 2004).
Physical Properties Analysis
- The physical properties of such compounds, including melting temperature and solubility, are important for their practical applications. Studies like the one on isomers of 3,5-dinitro-(4-acetylphenyl)aminobenzoyl (p-bromophenyl)amide provide insights into these aspects (Korobko et al., 2002).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of N-(4-isopropylphenyl)-3,5-dinitrobenzamide. Research on similar compounds, such as the study on biosensors based on modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, provides valuable information (Karimi-Maleh et al., 2014).
Applications De Recherche Scientifique
Electrochemical Sensing and Biosensors
A study developed a biosensor based on a FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was utilized for the electrocatalytic determination of glutathione in the presence of piroxicam, showcasing its potential for detecting biologically relevant molecules with high sensitivity and specificity (Karimi-Maleh et al., 2014).
Medicinal Chemistry and Anti-TB Agents
Another research focused on the synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as potent anti-TB agents. This study highlighted the structure-activity relationship of these compounds against Mycobacterium tuberculosis, indicating their potential as a basis for developing new treatments for tuberculosis (Munagala et al., 2014).
Crystal Engineering and Supramolecular Chemistry
Research in crystal engineering demonstrated the formation of adducts with 3,5-dinitrobenzamide, exploring their potential for developing novel crystal structures. These adducts were characterized by their unique hydrogen bonding and crystallization patterns, contributing to the field of materials science and supramolecular chemistry (Prakashareddy & Pedireddi, 2004).
Electrochromic Materials
In the domain of materials science, research on the synthesis of novel aromatic poly(amines) bearing pendent triphenylamine groups was conducted. These materials, which could potentially include N-(4-isopropylphenyl)-3,5-dinitrobenzamide derivatives, exhibit unique thermal, photophysical, electrochemical, and electrochromic characteristics, indicating their application in smart materials and devices (Cheng et al., 2005).
Environmental Applications
A study on the immobilization of 2,4-dinitrophenylhydrazine on nano-alumina for the removal of heavy-metal ions in wastewater samples showcases an environmental application. This approach could be adapted for compounds with similar functionalities, providing a method for the efficient and selective removal of pollutants from water (Afkhami et al., 2010).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “N-(4-isopropylphenyl)-3,5-dinitrobenzamide” would depend on its specific properties. For instance, 4-isopropylphenol is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled) .
Orientations Futures
Propriétés
IUPAC Name |
3,5-dinitro-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10(2)11-3-5-13(6-4-11)17-16(20)12-7-14(18(21)22)9-15(8-12)19(23)24/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFQJTWFZOUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)
![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)